2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole
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Overview
Description
2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a benzimidazole core. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Another method involves the condensation of appropriate substituted anilines with o-phenylenediamine under acidic conditions .
Chemical Reactions Analysis
2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.
Comparison with Similar Compounds
2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
2-(3-Bromo-5-chlorophenyl)-1H-imidazole: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Tetrasubstituted Imidazoles: These compounds contain additional substituents on the imidazole ring, which can enhance or modify their biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
14225-85-5 |
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Molecular Formula |
C13H8BrClN2 |
Molecular Weight |
307.57 g/mol |
IUPAC Name |
2-(2-bromo-5-chlorophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H8BrClN2/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) |
InChI Key |
RWOLJEYWZCGWCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)Br |
Origin of Product |
United States |
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